2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide
Description
2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-chlorophenyl group at position 6 and an N-propylacetamide moiety at position 2. This scaffold is of pharmacological interest due to its structural similarity to bioactive molecules targeting kinases, receptors, and microbial pathogens . The compound’s synthesis typically involves condensation of intermediates such as ethyl 2-aminothiazole-4-acetate with 4-chlorophenacyl bromide, followed by hydrazide formation and subsequent propylation . Key physicochemical properties include a molecular weight of ~367.85 g/mol and a melting point range analogous to derivatives like 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid (236–238°C) .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-2-7-18-15(21)8-13-10-22-16-19-14(9-20(13)16)11-3-5-12(17)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXJEZOSBSECQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide typically involves the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone in the presence of a catalyst.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazo[2,1-b][1,3]thiazole core with a 4-chlorophenyl group using a suitable halogenating agent.
Attachment of the N-propylacetamide group: The final step involves the acylation of the imidazo[2,1-b][1,3]thiazole derivative with propylacetamide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the 4-chlorophenyl group
Scientific Research Applications
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential anticancer, antifungal, antibacterial, and antiviral properties. .
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in cancer cells and pathogens. Additionally, it can bind to receptors and modulate signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s analogs vary in substituents on the acetamide nitrogen, aryl groups, or heterocyclic appendages. Key examples include:
Key Observations :
- N-substituents : The N-propyl group in the target compound confers simpler hydrophobicity compared to bulkier groups like 4-methoxybenzylpiperazine (5l) or phenyl (L708-1017). This may influence solubility and membrane permeability.
- Aryl Modifications : Replacement of 4-chlorophenyl with 4-methoxyphenyl (5h) or 4-fluorobenzyl (5n) alters electronic properties, affecting binding interactions .
- Core Heterocycles : Derivatives with imidazo[1,2-a]pyridine () or thiadiazole () cores exhibit distinct bioactivity profiles due to altered ring electronics.
Cytotoxicity and Anticancer Activity
- The propyl group may reduce potency compared to 5l’s piperazine-methoxybenzyl substituent, which enhances VEGFR2 inhibition (5.72% at 20 μM) .
- Analog 5l : Demonstrates 4-fold greater potency against MDA-MB-231 than sorafenib (IC₅₀ = 5.2 μM), attributed to its dual inhibition of VEGFR2 and cancer cell proliferation .
- Hydrazide Derivatives (3a-j) : Exhibit antibacterial activity (e.g., against S. aureus), suggesting the acetamide-propyl group in the target compound may shift activity toward eukaryotic targets .
Enzyme and Receptor Modulation
- CITCO : Acts as a human constitutive androstane receptor (CAR) agonist, highlighting the role of oxime substituents in receptor binding. The target compound’s lack of this group likely eliminates CAR activity .
- Aldose Reductase Inhibition : Bromophenyl analogs (e.g., 3f) show inhibitory activity (IR 1672 cm⁻¹ for C=O stretch), suggesting the target compound’s amide group may contribute to enzyme interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
